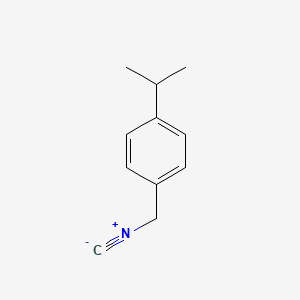
1-(Isocyanomethyl)-4-(1-methylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an isocyanomethyl group and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-methylethyl)benzyl chloride with potassium cyanate in the presence of a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the isocyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Isocyanomethyl)-4-(1-methylethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the isocyanomethyl group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(Isocyanomethyl)-4-(1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-4-methylbenzene (p-cymene): Similar in structure but lacks the isocyanomethyl group.
1-(Isocyanomethyl)-4-methylbenzene: Similar but has a methyl group instead of an isopropyl group.
Uniqueness
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is unique due to the presence of both the isocyanomethyl and isopropyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
602262-91-9 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(isocyanomethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-2H3 |
InChI Key |
OBOFZHBRWRLFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


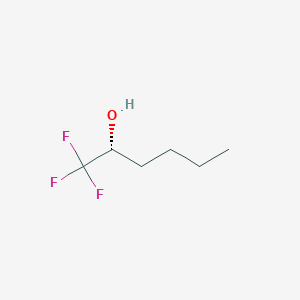

![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

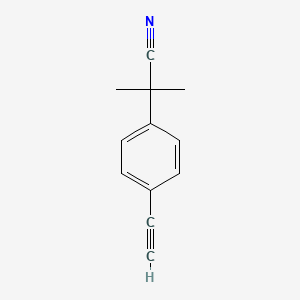
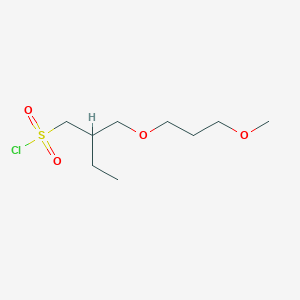
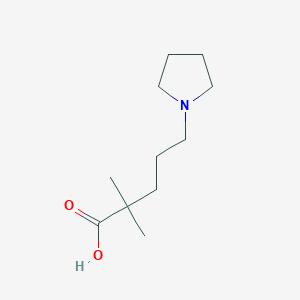
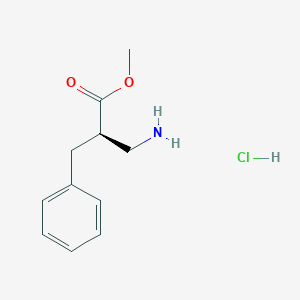
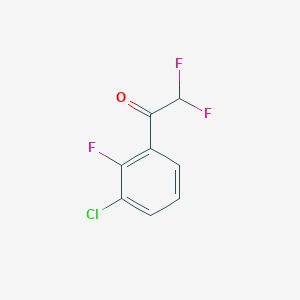
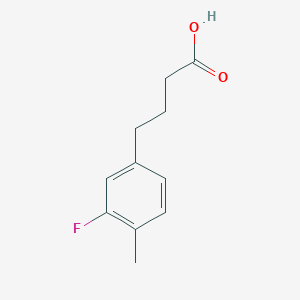
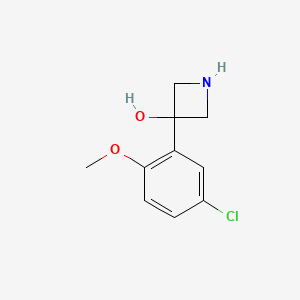
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)

